(S)-1-(2-Chloroethyl)pyrrolidin-3-OL
Description
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(3S)-1-(2-chloroethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H12ClNO/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5H2/t6-/m0/s1 |
InChI Key |
IPPUWLZSWCWOGM-LURJTMIESA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CCCl |
Canonical SMILES |
C1CN(CC1O)CCCl |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis from Chiral Precursors
A key step in preparing (S)-1-(2-Chloroethyl)pyrrolidin-3-OL is obtaining optically pure (S)-pyrrolidin-3-ol. According to patent US4910320A, (S)-pyrrolidin-3-ol can be synthesized efficiently and economically from (S)-4-chloro-3-hydroxybutyronitrile via catalytic hydrogenation using catalysts such as rhodium/alumina or palladium on carbon under mild hydrogen pressure. This method avoids racemization, preserving the stereochemistry at the 3-position of the pyrrolidine ring. The product can be isolated by conventional filtration and distillation techniques to yield high purity (S)-pyrrolidin-3-ol or its salts (e.g., hydrochloride salt) suitable for further functionalization.
| Step | Conditions/Details | Yield/Purity |
|---|---|---|
| Starting material | (S)-4-chloro-3-hydroxybutyronitrile | Readily prepared by known methods |
| Catalyst | Rh/Al2O3 or Pd/C | Mild H2 pressure (5 kg/cm²) |
| Reaction conditions | Room temperature, 19 hours | High stereochemical integrity |
| Product isolation | Filtration, distillation under reduced pressure | Pure (S)-pyrrolidin-3-ol obtained |
Alternative Preparation via Decarboxylation Reaction
Another approach involves decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in the presence of anhydrous cyclohexanol and cyclohexen-1-one at elevated temperatures (140–150°C) for 12–18 hours, yielding (3R)-pyrrolidin-3-ol with high purity and yield. This method is outlined in patent WO2009125426A2 and can be adapted for the (S)-enantiomer by using the appropriate stereoisomer of the starting acid.
Summary Table of Preparation Methods for (S)-1-(2-Chloroethyl)pyrrolidin-3-OL
Research Findings and Considerations
The stereochemical integrity of the pyrrolidin-3-ol core is critical for the biological activity of the compound; thus, methods avoiding racemization, such as catalytic hydrogenation of chiral precursors, are preferred.
The chlorination step using thionyl chloride is a classical and reliable method but may yield moderate conversion; optimization of reaction conditions or alternative chlorinating agents may improve yield.
Phase transfer catalysis in nucleophilic substitution reactions enhances the efficiency and selectivity of alkylation of pyrrolidin-3-ol, enabling the introduction of the 2-chloroethyl substituent with high purity and yield.
The choice of solvent (e.g., acetonitrile) and base (potassium carbonate) is crucial for reaction efficiency and minimizing side reactions.
The methods described have been validated in patent literature and peer-reviewed sources, ensuring their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloroethyl)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
(S)-1-(2-Chloroethyl)pyrrolidin-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloroethyl)pyrrolidin-3-OL involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Nitrosoureas: 1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU) and 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea (CCNU)
Structural Differences :
- BCNU and CCNU contain a nitrosourea backbone with two chloroethyl groups (BCNU) or one chloroethyl and one cyclohexyl group (CCNU). In contrast, (S)-1-(2-Chloroethyl)pyrrolidin-3-OL lacks the nitrosourea moiety but shares the chloroethyl group.
Mechanistic Insights :
- Alkylating Activity : Both BCNU and (S)-1-(2-Chloroethyl)pyrrolidin-3-OL can act as alkylating agents. BCNU’s cytotoxicity arises from DNA crosslinking via chloroethyl intermediates, while its breakdown product, 2-chloroethyl isocyanate, inhibits DNA repair . The chloroethyl group in (S)-1-(2-Chloroethyl)pyrrolidin-3-OL may similarly generate alkylating species, though without the isocyanate-mediated repair inhibition.
- Carbamoylating Activity: Nitrosoureas exhibit carbamoylating activity (via isocyanate release), which contributes to toxicity and therapeutic index .
Pharmacokinetics :
- BCNU and CCNU are highly lipid-soluble, enabling central nervous system (CNS) penetration, as demonstrated by CCNU’s cerebrospinal fluid concentrations exceeding plasma levels in dogs . The hydroxyl group in (S)-1-(2-Chloroethyl)pyrrolidin-3-OL likely reduces lipid solubility, limiting CNS access but improving aqueous solubility for systemic distribution.
Therapeutic Index :
- Evidence suggests that nitrosoureas with lower carbamoylating activity, higher alkylating activity, and optimal lipid solubility (e.g., octanol/water distribution coefficient) exhibit improved therapeutic indexes . (S)-1-(2-Chloroethyl)pyrrolidin-3-OL’s structural features may align with these criteria, though empirical data are needed.
Bis(2-Chloroethyl)Ether (BCEE)
Structural and Functional Contrast :
Toxicity Profile :
- In contrast, (S)-1-(2-Chloroethyl)pyrrolidin-3-OL’s pharmacological activity (if any) would likely target cellular DNA via alkylation, similar to nitrosoureas, but with a distinct toxicity profile due to structural differences.
Pyrrolidine Derivatives: Catalog Compounds
Examples :
- RC912: (S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol () shares the pyrrolidin-3-ol core but includes fluorophenyl and methylaminoethyl substituents. This compound’s design emphasizes receptor targeting (e.g., adrenergic or dopaminergic systems), unlike the alkylating focus of (S)-1-(2-Chloroethyl)pyrrolidin-3-OL.
Solubility and Bioavailability :
- The hydroxyl group in both compounds enhances water solubility compared to purely lipophilic analogs like CCNU. However, RC912’s fluorophenyl group may increase membrane permeability, whereas the chloroethyl group in (S)-1-(2-Chloroethyl)pyrrolidin-3-OL introduces electrophilic reactivity .
Key Research Findings and Inferences
Alkylation vs.
DNA Repair Inhibition : While BCNU’s metabolite (2-chloroethyl isocyanate) inhibits DNA repair , (S)-1-(2-Chloroethyl)pyrrolidin-3-OL’s mechanism may rely solely on alkylation, necessitating further study.
Solubility-Distribution Trade-off : The hydroxyl group likely limits CNS penetration compared to CCNU but improves systemic bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
